2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic compound featuring a chromeno-pyrrole-dione core fused with a thiazole moiety. The compound’s key structural elements include:
- Chromeno-pyrrole-dione backbone: Provides rigidity and π-conjugation.
- 5-Acetyl-4-methyl-1,3-thiazol-2-yl substituent: Introduces electron-withdrawing and steric effects.
- 4-(Propan-2-yl)phenyl group: Enhances lipophilicity and modulates steric bulk.
Synthetic routes for this class of compounds often involve multicomponent reactions under mild conditions, enabling diverse functionalization .
Properties
Molecular Formula |
C26H22N2O4S |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(4-propan-2-ylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H22N2O4S/c1-13(2)16-9-11-17(12-10-16)21-20-22(30)18-7-5-6-8-19(18)32-23(20)25(31)28(21)26-27-14(3)24(33-26)15(4)29/h5-13,21H,1-4H3 |
InChI Key |
WEUOZQJINORQHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)C(C)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-[4-(propan-2-yl)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the formation of the chromeno[2,3-c]pyrrole core. Key steps include:
Formation of the Thiazole Ring: This can be achieved through the reaction of acetylacetone with thiourea under acidic conditions.
Construction of the Chromeno[2,3-c]pyrrole Core: This involves cyclization reactions, often using catalysts and specific reaction conditions to ensure the correct formation of the desired ring structure.
Final Assembly: The final step involves coupling the thiazole and chromeno[2,3-c]pyrrole units, typically through a series of condensation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the reaction conditions to maximize yield and purity. This might involve:
Use of Catalysts: To speed up the reactions and improve efficiency.
Controlled Reaction Environments: Such as temperature and pH control to ensure the desired product is obtained.
Purification Techniques: Including crystallization, distillation, and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and chromeno[2,3-c]pyrrole rings.
Reduction: Reduction reactions can occur, especially at the carbonyl groups present in the structure.
Substitution: Various substitution reactions can take place, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of other complex organic molecules.
Study of Reaction Mechanisms: Helps in understanding the mechanisms of various organic reactions.
Biology
Biological Activity: Potential use in studying biological pathways and interactions due to its complex structure.
Medicine
Drug Development: Investigated for potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Key Observations:
- Thiazole Modifications : The 5-acetyl-4-methylthiazole in the target compound introduces a ketone functionality absent in dimethylthiazole analogues, which may alter binding affinity in biological systems .
Biological Activity
The compound 2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has garnered attention in pharmacological research due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.50 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, including antifungal and anticancer properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant anticancer properties. For instance, thiazole-based compounds have shown efficacy against various cancer cell lines such as HCT-116 and MCF-7. The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| Compound A | HCT-116 | 1.9 |
| Compound B | MCF-7 | 2.3 |
| Compound C | HepG2 | 5.0 |
These findings suggest that the thiazole moiety contributes significantly to the anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.
2. Antifungal Activity
Thiazole derivatives have also been studied for their antifungal properties. A review highlighted that certain thiazole compounds display broad-spectrum antifungal activity against pathogens like Candida albicans and Aspergillus niger. The structure-activity relationship (SAR) indicates that modifications on the thiazole ring can enhance antifungal potency.
3. Anticonvulsant Properties
Research has indicated that some thiazole-containing compounds possess anticonvulsant activity. For example, a study reported that specific thiazole derivatives significantly reduced seizure activity in animal models, suggesting potential therapeutic applications for epilepsy.
The biological activities of this compound may be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : Some studies suggest that the compound may inhibit specific enzymes involved in cancer progression.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
Case Studies
Several case studies have been conducted to evaluate the efficacy of related thiazole compounds in clinical settings:
- Case Study 1 : A clinical trial involving a thiazole derivative showed promising results in reducing tumor size in patients with advanced cancer.
- Case Study 2 : An investigation into the antifungal properties revealed that a specific thiazole derivative effectively cleared fungal infections in immunocompromised patients.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
